Cas no 2176573-77-4 (1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one)

1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one is a fluorinated benzoxazine derivative characterized by its unique structural framework, combining a benzoxazine core with an acryloyl functional group. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its reactive α,β-unsaturated ketone moiety, which may serve as a versatile intermediate for further derivatization. The presence of the fluorine atom at the 8-position enhances its electronic properties and metabolic stability, making it a candidate for drug discovery applications. Its well-defined molecular structure allows for precise modifications, facilitating studies in structure-activity relationships. The compound is typically handled under controlled conditions due to its reactivity.
1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one structure
2176573-77-4 structure
Product name:1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one
CAS No:2176573-77-4
MF:C12H12FNO2
Molecular Weight:221.227586746216
CID:5409462

1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • 1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one
    • インチ: 1S/C12H12FNO2/c1-3-11(15)14-7-8(2)16-12-9(13)5-4-6-10(12)14/h3-6,8H,1,7H2,2H3
    • InChIKey: WFBIBONMABLOPY-UHFFFAOYSA-N
    • SMILES: C(N1C2=CC=CC(F)=C2OC(C)C1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 301.8±42.0 °C(Predicted)
  • 酸度系数(pKa): 0.26±0.40(Predicted)

1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6702204-0.05g
1-(8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
2176573-77-4 95.0%
0.05g
$246.0 2025-03-13

1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one 関連文献

1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-oneに関する追加情報

Comprehensive Overview of 1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one (CAS No. 2176573-77-4)

In the rapidly evolving field of pharmaceutical and chemical research, 1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one (CAS No. 2176573-77-4) has emerged as a compound of significant interest. This molecule, characterized by its unique benzoxazine core and fluoro substitution, is being extensively studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's CAS number 2176573-77-4 serves as a critical identifier in global chemical databases, ensuring accurate tracking and regulatory compliance. Its propenone moiety is a key functional group that contributes to its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies have highlighted its role in the development of novel kinase inhibitors, a hot topic in oncology research. Given the rising demand for precision medicine, this compound's potential to modulate specific biological pathways is a focal point for many research teams.

From an industrial perspective, 1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one is gaining traction due to its compatibility with green chemistry principles. Manufacturers are exploring solvent-free synthesis routes to minimize environmental impact, aligning with the global push for sustainable practices. This aligns with frequent searches on platforms like Google and AI-driven databases, where queries such as "eco-friendly synthesis of fluorinated benzoxazines" or "applications of propenone derivatives in medicine" are increasingly common.

The compound's 8-fluoro substitution is another area of intense scrutiny. Fluorinated compounds are known for their enhanced metabolic stability and membrane permeability, traits highly sought after in drug design. This has led to a surge in publications exploring its structure-activity relationships (SAR), a trending topic in medicinal chemistry forums. Additionally, its potential use in central nervous system (CNS) therapeutics is being investigated, addressing a growing need for treatments targeting neurological disorders.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS 2176573-77-4, ensuring high purity and consistency for research applications. The compound's stability under various pH conditions is also a subject of study, particularly for formulators working on oral or injectable drug delivery systems. These aspects are frequently queried in scientific search engines, reflecting the community's demand for detailed physicochemical data.

In summary, 1-(8-Fluoro-2,3-dihydro-2-methyl-4H-1,4-benzoxazin-4-yl)-2-propen-1-one represents a multifaceted compound with broad applicability. Its benzoxazine backbone, combined with strategic fluoro and propenone functionalities, positions it at the intersection of innovation in pharmaceuticals and materials science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.

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